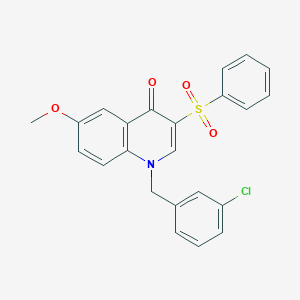
1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as CSQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinoline class of compounds and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is not fully understood, but studies have shown that it acts as an inhibitor of tubulin polymerization. Tubulin is a protein that is involved in the formation of microtubules, which are important for cell division. By inhibiting tubulin polymerization, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one can prevent cell division and induce cell death in cancer cells. Additionally, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been shown to have various biochemical and physiological effects. In cancer cells, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one induces cell death by inhibiting tubulin polymerization and disrupting the microtubule network. Inflammatory cells, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one inhibits the production of pro-inflammatory cytokines, which can reduce inflammation. Additionally, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been shown to have anti-microbial properties, which can prevent the growth of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one in lab experiments is its high purity and stability. The synthesis method has been optimized for high yield and purity, which ensures that the compound is consistent and reliable for use in experiments. Additionally, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been extensively studied, which means that there is a significant amount of literature available on its properties and potential applications. However, one limitation of using 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is its cost. The synthesis method is complex and requires expensive reagents, which can make it difficult for researchers with limited funding to use in their experiments.
Orientations Futures
There are several future directions for the study of 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine its effectiveness in animal models and to optimize its dosing and administration. Additionally, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has shown promising results as an anti-inflammatory and anti-microbial agent, and further studies are needed to determine its potential applications in these areas. Finally, the mechanism of action of 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Méthodes De Synthèse
The synthesis of 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one involves the reaction of 3-chlorobenzylamine with 6-methoxy-3-nitrobenzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the final product, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one. This synthesis method has been reported in various studies and has been optimized for high yield and purity.
Applications De Recherche Scientifique
1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has also been studied for its anti-inflammatory properties and has shown promising results in animal models of inflammation. Additionally, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been studied for its potential use as an anti-microbial agent, with studies showing its effectiveness against both gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-29-18-10-11-21-20(13-18)23(26)22(30(27,28)19-8-3-2-4-9-19)15-25(21)14-16-6-5-7-17(24)12-16/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSBIBJHBCGNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

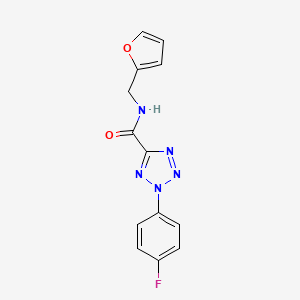

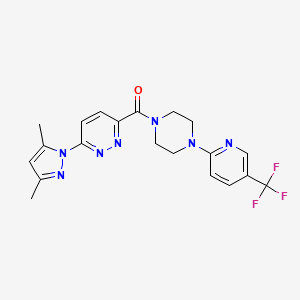
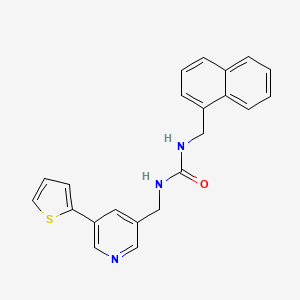
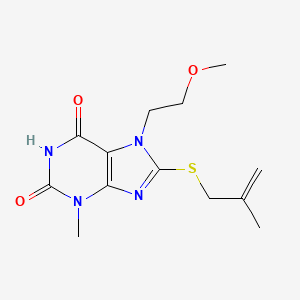
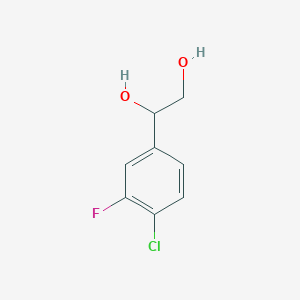

![1-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2833525.png)
![N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2833526.png)
![({5-[(Diethylamino)sulfonyl]naphthyl}sulfonyl)diethylamine](/img/structure/B2833527.png)
![2-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)ethanamine dihydrochloride](/img/structure/B2833529.png)
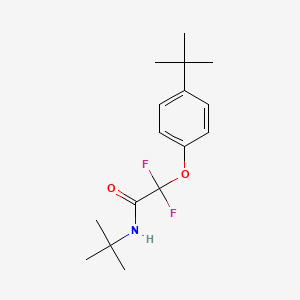

![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B2833535.png)